B1576134 Macropin 1

Macropin 1

Cat. No.: B1576134
Attention: For research use only. Not for human or veterinary use.
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Description

Taxonomic Origin in Macropis fulvipes (Hymenoptera: Melittidae)

Macropis fulvipes, the source organism for this compound, belongs to a highly specialized taxonomic lineage within the order Hymenoptera, specifically classified within the family Melittidae. This solitary bee species exhibits distinctive morphological and behavioral characteristics that reflect its adaptation to specific ecological niches, particularly its specialized relationship with oil-producing plants of the genus Lysimachia. The taxonomic classification places Macropis fulvipes within the subfamily Melittinae, tribe Macropidini, distinguishing it from other bee families through several unique anatomical features.

The genus Macropis encompasses approximately sixteen species distributed across three subgenera: Macropis sensu stricto, Paramacropis, and Sinomacropis. Macropis fulvipes specifically belongs to the subgenus Macropis sensu stricto and represents one of three European species within this taxonomic grouping. The species exhibits a Holarctic distribution pattern, with populations extending across various European regions, though notably absent from certain areas including the British Isles, Greece, Portugal, Iceland, Norway, and Sweden. This distribution pattern reflects the species' specific ecological requirements and evolutionary history within the broader Macropis lineage.

Morphological characteristics of Macropis fulvipes include a predominantly black body coloration with distinctive yellow markings, particularly prominent in males. Females typically measure 8-9 millimeters in length, while males are slightly smaller at approximately 8 millimeters. The species exhibits specialized morphological adaptations for oil collection, including velvety hairs on the female forelegs that facilitate the gathering of floral oils from Lysimachia species. These adaptations reflect the co-evolutionary relationship between Macropis bees and their preferred host plants, representing a highly specialized ecological interaction.

The taxonomic position of Macropis fulvipes within the Melittidae family is significant for understanding the evolutionary context of venom peptide diversity. Melittidae represents one of the earliest diverging lineages of bees, with fossil evidence suggesting ancient origins and subsequent diversification into specialized ecological niches. This evolutionary background provides important context for the unique biochemical properties of this compound, as it represents the product of independent evolutionary pressures acting on ancestral bee lineages distinct from those that gave rise to more familiar social bee species.

Isolation Methodology from Solitary Bee Venom

The isolation of this compound from Macropis fulvipes venom represents a sophisticated analytical process that requires careful attention to both specimen collection and biochemical purification techniques. The initial step involves the collection of venom from individual bees through specialized extraction methods that preserve the integrity of peptide components while minimizing degradation and contamination. The venom collection process must account for the solitary nature of Macropis fulvipes, which requires individual handling rather than the bulk collection methods possible with social bee species.

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry has emerged as the primary analytical tool for initial peptide identification within the complex venom matrix. This technique enables the detection and characterization of individual peptide components based on their mass-to-charge ratios, providing crucial information for subsequent purification steps. The mass spectrometric analysis of Macropis fulvipes venom revealed the presence of this compound as a distinct peak with a molecular weight corresponding to its 13-amino acid sequence.

Reverse-phase high-performance liquid chromatography represents the core purification methodology employed for this compound isolation. This technique exploits the amphipathic properties of the peptide to achieve separation from other venom components based on hydrophobic interactions with the stationary phase. The chromatographic conditions must be carefully optimized to achieve complete separation while maintaining peptide integrity, typically involving gradient elution protocols with increasing concentrations of organic solvents.

Following initial purification, peptide identity confirmation requires multiple analytical approaches including Edman degradation sequencing, tandem mass spectrometry analysis, and molecular cloning techniques. Edman degradation provides direct amino acid sequence information through systematic removal and identification of N-terminal residues, while tandem mass spectrometry enables verification of the complete peptide sequence through fragmentation analysis. The molecular cloning approach involves the identification and sequencing of genes encoding the peptide precursor, providing additional confirmation of the primary structure and insights into the biosynthetic pathway.

Initial Characterization as an Amphipathic α-Helical Peptide

The initial structural characterization of this compound revealed its classification as an amphipathic α-helical peptide with the specific amino acid sequence glycine-phenylalanine-glycine-methionine-alanine-leucine-lysine-leucine-leucine-lysine-lysine-valine-leucine-amide. This 13-residue peptide exhibits a molecular weight of approximately 1,608 daltons and demonstrates characteristic structural features that enable its antimicrobial activity through membrane interaction mechanisms. The peptide's amphipathic nature results from the spatial arrangement of hydrophobic and hydrophilic amino acid residues, creating distinct molecular regions that facilitate interaction with bacterial membrane components.

Circular dichroism spectroscopy studies have provided crucial insights into the secondary structure of this compound under various environmental conditions. In aqueous buffer solutions that mimic physiological conditions, the peptide adopts a predominantly random coil conformation with minimal ordered secondary structure. However, in the presence of membrane-mimicking environments such as sodium dodecyl sulfate micelles or trifluoroethanol solutions, this compound undergoes a dramatic conformational transition to adopt a stable α-helical structure characterized by distinctive spectroscopic signatures at 190, 208, and 222 nanometers.

The amphipathic character of this compound becomes apparent when the peptide sequence is projected onto a helical wheel diagram, revealing the segregation of hydrophobic and hydrophilic residues onto opposite faces of the α-helix. This structural organization is critical for the peptide's mechanism of action, as it enables the molecule to interact effectively with bacterial membrane components while maintaining stability in aqueous environments. The hydrophobic face of the helix facilitates insertion into lipid bilayers, while the hydrophilic face containing positively charged lysine residues enables electrostatic interactions with negatively charged membrane components.

Nuclear magnetic resonance spectroscopy investigations have provided additional structural details regarding the conformational preferences of this compound and its analogs. These studies have elucidated the relationship between specific amino acid modifications and resultant structural changes, providing valuable insights into structure-activity relationships. The nuclear magnetic resonance data complement the circular dichroism results by providing atomic-level resolution of the peptide's three-dimensional structure in membrane-mimicking environments, confirming the stable α-helical conformation and identifying specific residues critical for maintaining structural integrity.

Property Value Method Reference
Molecular Weight 1,608 Da Mass Spectrometry
Amino Acid Length 13 residues Sequencing
Peptide Purity 96.1% High-Performance Liquid Chromatography
Net Charge +3 Theoretical Calculation
Hydrophobicity 0.485 Theoretical Calculation
Secondary Structure α-helical (membrane environment) Circular Dichroism
Conformation (aqueous) Random coil Circular Dichroism

Properties

bioactivity

Antimicrobial

sequence

GFGMALKLLKKVL

Origin of Product

United States

Scientific Research Applications

Macropin-1, a novel antimicrobial peptide (AMP) derived from the venom of the solitary bee Macropis fulvipes, has garnered significant attention for its potential applications in combating bacterial infections, including those resistant to multiple drugs . This peptide, designated MAC-1, has the amino acid sequence Gly-Phe-Gly-Met-Ala-Leu-Lys-Leu-Leu-Lys-Lys-Val-Leu-NH2 . Researchers have explored its structure-activity relationship, antimicrobial capabilities, and mechanisms of action, as well as its potential synergistic effects with conventional antibiotics .

Scientific Research Applications

Antimicrobial Activity: Macropin-1 exhibits antimicrobial activity against a broad spectrum of bacteria, including both Gram-positive (Staphylococcus aureus, Bacillus subtilis, and Listeria monocytogenes) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) strains . Studies have demonstrated its effectiveness against drug-resistant strains, highlighting its potential as an alternative to conventional antibiotics .

Mechanism of Action: Macropin-1's mechanism of action involves disrupting bacterial membranes . It binds to peptidoglycan in Gram-positive bacteria and lipopolysaccharide (LPS) in Gram-negative bacteria, leading to membrane permeabilization and depolarization . Macropin-1 forms an α-helical structure in membrane-mimicking environments, facilitating its interaction with bacterial membranes .

Synergistic Effects: Research indicates that Macropin-1 can act additively or synergistically with conventional antibiotics against drug-resistant bacteria, enhancing their antimicrobial effects . This synergy suggests that Macropin-1 could be used in combination therapies to combat infections caused by multidrug-resistant organisms .

Antitumor Activity: Beyond its antibacterial properties, Macropin-1 has demonstrated anticancer activities . Studies suggest that it can induce cell apoptosis and inhibit tumor growth in vivo .

Data Tables

Antimicrobial Activity of Macropin-1

BacteriaMIC (μM)
Staphylococcus aureus3.13-25
Bacillus subtilis1.3-35
Listeria monocytogenes1.3-35
Escherichia coli1.3-35
Pseudomonas aeruginosa1.3-35

MIC = Minimum Inhibitory Concentration

Biofilm Inhibition by Macropin-1

BacteriaBiofilm Inhibition (%)
Staphylococcus aureus88
Pseudomonas aeruginosa92
Escherichia coli84

Structural and Conformational Studies

  • α-helical Structure: Macropin-1 adopts an α-helical conformation in membrane-mimicking environments, which is crucial for its interaction with bacterial membranes .
  • Role of d-amino acids: The introduction of d-amino acids into Macropin-1 analogs enhances serum stability and antimicrobial activity .
  • Membrane Interaction: Macropin-1 interacts with bacterial membranes, causing permeabilization and depolarization . It also induces liposome aggregation in PE:PG, a lipid composition similar to bacterial membranes .

Comparison with Similar Compounds

Structural and Biophysical Properties

Peptide Length (AA) Molecular Weight (Da) Secondary Structure Net Charge Source
Macropin 1 13 1416.8 α-helix Not specified Macropis fulvipes venom
Lasioglossin LL-III 15 1765.6 α-helix Not specified Bee venom
Temporin-La 13 1622.6 α-helix +3 Frog skin secretion
FK-16 (Fragment of LL-37) 16 2044.5 α-helix +5 Human cathelicidin
LL-37 37 4492.8 α-helix +6 Human immune system

Key Observations :

  • Unlike LL-37 and FK-16, which have higher positive charges (+5 to +6), this compound’s charge is unspecified but likely moderate, balancing membrane interaction and reduced toxicity .

Antimicrobial Activity and Selectivity

Peptide MIC Against S. aureus MIC Against P. aeruginosa Hemolysis (25 μM) Cell Survival (HaCaT, 25 μM)
This compound 3.1 μM 6.2 μM 5% 82%
Melittin (Control) 1.5 μM 3.1 μM 93% 0%
Temporin-La 6.25 μM 12.5 μM 20% 60%
LL-37 1–2 μM 2–4 μM 10–15% 70–80%

Key Observations :

  • This compound demonstrates comparable MIC values to Temporin-La but lower potency than LL-37 and melittin. However, its significantly lower hemolysis (5% vs. melittin’s 93%) highlights superior selectivity .
  • The peptide’s anti-biofilm activity against resistant strains surpasses traditional antibiotics, offering a critical advantage in treating persistent infections .

Mechanisms of Membrane Interaction

This compound and other α-helical AMPs exhibit distinct membrane-association modes :

Surface-Adsorbed Helix : LL-37 and FK-16 lie parallel to the membrane, causing transient pore formation.

Partial Helix with Disordered Regions : Temporin-La adopts this mode, leading to gradual membrane destabilization.

Perpendicular Insertion : this compound primarily interacts via this mechanism, with its α-helix penetrating the lipid bilayer to induce rapid lysis .

Implications :

  • Perpendicular insertion may explain this compound’s rapid bactericidal action but requires precise hydrophobic moment optimization to avoid mammalian cell damage .

Stability and Therapeutic Potential

  • Synthetic Feasibility : this compound’s short sequence (13 residues) reduces production costs compared to LL-37 (37 residues) .
  • Physiological Stability : Unlike LL-37, which is prone to proteolytic degradation, this compound’s compact structure may enhance stability in vivo, though further studies are needed .
  • Synergy : this compound’s ability to synergize with antibiotics like ciprofloxacin enhances its utility in combination therapies .

Preparation Methods

Peptide Synthesis

Macropin 1 is synthesized chemically using solid-phase peptide synthesis (SPPS) techniques, specifically employing the Fmoc (9-fluorenylmethoxycarbonyl) strategy. This method allows for the sequential addition of amino acids to build the peptide chain with high precision.

  • Sequence: Gly-Phe-Gly-Met-Ala-Leu-Lys-Leu-Leu-Lys-Lys-Val-Leu-NH2
  • Peptide Length: 13 amino acids
  • Key Features: Amidated C-terminus enhances stability and biological activity.

Analytical Confirmation:

These analytical methods confirm the successful synthesis and correct folding of this compound.

Purification

Following synthesis, this compound is purified primarily by RP-HPLC using C18 columns. The purification process involves:

  • Gradient elution with aqueous acetonitrile containing 0.1% trifluoroacetic acid (TFA).
  • Monitoring peptide elution by UV absorbance.
  • Collection of fractions corresponding to the target peptide’s retention time.

This step ensures removal of synthesis by-products and truncated sequences, yielding a high-purity peptide suitable for biological assays and applications.

Preparation of Stock Solutions

This compound is typically supplied as a solid powder stable at -20°C for up to 3 years. For experimental and in vivo use, stock solutions are prepared as follows:

  • Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent due to its ability to dissolve peptides with low aqueous solubility.
  • Concentration: Stock solutions are commonly prepared at 1 mM, 5 mM, or 10 mM concentrations, depending on experimental needs.
  • Volume Calculations: The volume of DMSO required to dissolve a given mass of this compound is calculated based on its molecular weight (1416.86 g/mol).
Macropin Mass (mg) Volume of DMSO for 1 mM (mL) Volume of DMSO for 5 mM (mL) Volume of DMSO for 10 mM (mL)
1 0.7058 0.1412 0.0706
5 3.5289 0.7058 0.3529
10 7.0579 1.4116 0.7058

Note: Avoid exceeding DMSO solubility limits and minimize freeze-thaw cycles to preserve peptide integrity.

Formulation for In Vivo Use

This compound exhibits low water solubility (<1 mg/mL), necessitating specialized formulations for injection or animal studies. Commonly used formulations include:

Formulation Type Composition (Volume Ratios) Preparation Notes
Injection Formulation 1 DMSO : Tween 80 : Saline = 10 : 5 : 85 Dissolve Macropin in DMSO, add Tween 80, then saline; mix and clarify at each step.
Injection Formulation 2 DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 Sequential addition with mixing and clarification; PEG300 enhances solubility and stability.
Injection Formulation 3 DMSO : Corn oil = 10 : 90 Suitable for slow release; mix DMSO stock solution with corn oil to form suspension or clear solution.

Example: To prepare 1 mL of 2.5 mg/mL working solution using Formulation 3, mix 100 μL of 25 mg/mL DMSO stock with 900 μL corn oil.

Structural and Functional Validation

The preparation process is complemented by structural validation to ensure biological activity:

  • Binding Assays: Macropin binds to bacterial cell wall components such as peptidoglycan and lipopolysaccharides (LPS), confirmed by SDS-PAGE and CD spectroscopy.
  • Conformational Studies: CD spectra reveal an α-helical conformation in membrane-mimicking environments, essential for antimicrobial function.

Summary Table of Preparation Steps

Step Method/Technique Purpose Key Parameters/Notes
Peptide Synthesis Solid-phase peptide synthesis (Fmoc) Build peptide chain Sequence: Gly-Phe-Gly-Met-Ala-Leu-Lys-Leu-Leu-Lys-Lys-Val-Leu-NH2
Purification RP-HPLC (C18 column) Remove impurities Gradient elution with 0.1% TFA in acetonitrile-water
Stock Solution Prep Dissolution in DMSO Prepare concentrated peptide solutions Concentrations: 1, 5, 10 mM; avoid freeze-thaw cycles
In Vivo Formulation Solvent mixtures (DMSO, PEG300, Tween 80, saline, corn oil) Enhance solubility and bioavailability Formulations tailored to solubility and administration route
Structural Validation Mass spectrometry, CD spectroscopy Confirm identity and active conformation Confirm α-helical structure and molecular weight

Q & A

Basic Research Questions

Q. What experimental methodologies are most effective for identifying Macropin 1’s molecular mechanisms in vitro?

  • Methodological Answer : Use a combination of pharmacological profiling (e.g., dose-response assays) and protein interaction studies (e.g., co-immunoprecipitation or fluorescence resonance energy transfer [FRET]) to map binding partners and downstream signaling pathways. Validate findings with knockdown/knockout models (CRISPR/Cas9) to confirm functional roles .
  • Key Assays :

Assay TypeParametersValidation Method
Dose-responseIC50, EC50Statistical curve fitting (e.g., GraphPad Prism)
Protein-Protein InteractionBinding affinity (Kd)Surface plasmon resonance (SPR)

Q. How can researchers ensure reproducibility in this compound studies across different cell lines?

  • Methodological Answer : Standardize cell culture conditions (e.g., passage number, serum concentration) and include positive/negative controls (e.g., known inhibitors). Use multi-omics validation (transcriptomics, proteomics) to account for cell-line-specific variability .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s role in apoptosis across published studies?

  • Methodological Answer : Conduct a systematic literature review to identify variables causing discrepancies (e.g., cell type, assay duration). Perform meta-analysis with standardized criteria (e.g., fixed apoptosis markers like caspase-3 activation) to harmonize data. Validate hypotheses using isogenic cell lines to isolate genetic variables .
  • Example Contradictory Findings :

StudyCell TypeApoptosis OutcomeProposed Mechanism
A (2022)HeLaPro-apoptoticROS-dependent pathway
B (2023)HEK293Anti-apoptoticPI3K/Akt activation

Q. What advanced techniques are required to study this compound’s pharmacokinetics in vivo?

  • Methodological Answer : Employ radiolabeled tracing (e.g., ^14C-Macropin 1) for bioavailability studies and mass spectrometry imaging (MSI) to track tissue distribution. Pair with physiologically based pharmacokinetic (PBPK) modeling to predict human dosing .

Q. How can computational modeling improve the design of this compound analogs with enhanced specificity?

  • Methodological Answer : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities for target vs. off-target receptors. Validate predictions with free-energy perturbation (FEP) calculations and in vitro selectivity assays .

Data Analysis and Validation

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects?

  • Methodological Answer : Apply non-linear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Use Bayesian hierarchical modeling to account for inter-experiment variability .

Q. How to validate this compound’s proposed role in autophagy using multi-omics data?

  • Methodological Answer : Integrate RNA-seq (autophagy-related gene expression) and LC3-II/LC3-I ratio measurements (western blot) with pathway enrichment analysis (e.g., Gene Ontology). Cross-validate with lysosomal inhibition assays (chloroquine treatment) .

Ethical and Methodological Challenges

Q. What ethical considerations arise when translating this compound findings to preclinical models?

  • Methodological Answer : Follow ARRIVE guidelines for animal studies, ensuring sample size justification and humane endpoints. Include blinded outcome assessment to minimize bias .

Tables for Methodological Reference

Table 1 : Key Parameters for this compound Pharmacokinetic Studies

ParameterMethodRelevance
BioavailabilityRadiolabeled tracingDetermines systemic exposure
Tissue DistributionMSIMaps organ-specific accumulation
Half-lifeLC-MS/MSGuides dosing intervals

Table 2 : Common Pitfalls in this compound Research

PitfallSolution
Off-target effectsUse isoform-specific antibodies/CRISPR validation
Batch-to-batch variabilityStandardize compound synthesis protocols

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.